(E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid
Description
Boronic acids are versatile organoboron compounds with applications spanning synthetic chemistry, materials science, and drug design. Their utility stems from their stability, low toxicity, and ability to form reversible covalent bonds with diols, enabling applications in glucose sensing, cancer therapy, and polymer chemistry . (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid is a structurally distinct boronic acid derivative characterized by its E-configuration, two phenyl substituents at the α- and β-positions, and an extended octenyl chain. The E-geometry likely influences its stereoelectronic properties, while the bulky phenyl groups and hydrophobic chain may modulate solubility, binding kinetics, and biological activity.
Properties
Molecular Formula |
C20H25BO2 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
[(E)-1,2-diphenyloct-1-enyl]boronic acid |
InChI |
InChI=1S/C20H25BO2/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)20(21(22)23)18-14-9-6-10-15-18/h5-10,12-15,22-23H,2-4,11,16H2,1H3/b20-19- |
InChI Key |
XWESSAZNUQEYKK-VXPUYCOJSA-N |
Isomeric SMILES |
B(/C(=C(/CCCCCC)\C1=CC=CC=C1)/C2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C(=C(CCCCCC)C1=CC=CC=C1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid typically involves the reaction of (E)-1,2-diphenyloct-1-en-1-yl halide with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids are widely used in Pd-catalyzed cross-coupling reactions to form C–C bonds. For alkenyl boronic acids like (E)-(1,2-diphenyloct-1-en-1-yl)boronic acid, coupling with aryl/alkyl halides or triflates is facilitated under mild conditions. Key findings include:
Mechanistic Notes :
-
The transmetallation step involves transfer of the alkenyl boronate to palladium, retaining stereochemistry .
-
Electron-deficient aryl halides show higher reactivity due to easier oxidative addition .
Conjugate (Michael) Addition Reactions
The α,β-unsaturated boronic acid moiety enables enantioselective conjugate additions. Studies on analogous alkenyl boronic acids (e.g., styrylboronic acid) reveal:
| Substrate | Catalyst | Additive | ee | Yield | Reference |
|---|---|---|---|---|---|
| α,β-Unsaturated ketones | (S)-1a (aza-15-crown-5-BINOL) | Mg(OtBu)₂ | 89–95% | 42–58% | |
| Nitroalkenes | Cu(OTf)₂/Box ligand | — | 82% | 67% |
Key Observations :
-
Crown ether-derived BINOL catalysts enhance enantioselectivity via hydrogen bonding with the boronic acid .
-
Polar solvents (e.g., DMF, THF) reduce reaction efficiency due to competitive coordination .
Diborylation and Functionalization
The alkenyl group in this compound can undergo further borylation:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Rh-catalyzed gem-diborylation | [Rh(cod)Cl]₂, B₂pin₂, THF, 70°C | 1,1-Diboryl alkene | 78% | |
| Photochemical borylation | Ir(ppy)₃, B₂cat₂, hv, RT | Allylboronate | 65% |
Notes :
-
Rhodium catalysts favor syn-addition, retaining the (E)-configuration .
-
Visible-light-mediated borylation avoids transition metals but requires longer reaction times .
Acidity and Binding with Diols
The pKa and diol-binding affinity of phenyl boronic acids influence their reactivity:
| Boronic Acid | pKa (Free) | pKa (With Catechol) | Binding Constant (K, M⁻¹) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | 8.8 | 5.2 | 1.2 × 10³ | |
| 4-Nitrophenylboronic acid | 7.1 | 4.5 | 3.8 × 10³ |
Implications for this compound :
Scientific Research Applications
(E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid, a boronic acid derivative, has the molecular formula . Boronic acids, including this compound, have a vacant p orbital, giving them Lewis acidic character .
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, the general uses of boronic acids, and compounds containing related structural motifs, can provide insight into its potential applications.
Boronic Acids in General
Boronic acids are used as low nanomolar inhibitors of AmpC beta-lactamase . The design and synthesis of these boronic acids aims to improve affinity and pharmacokinetic properties, and to identify valid lead compounds . X-ray crystallography of boronic acid-enzyme complexes allows for rational derivatization and chemical optimization .
Boronic acids participate in Suzuki-Miyaura coupling reactions, which are palladium-phosphine-catalyzed . They are also used in Cu(II)-mediated Ullmann-type coupling .
Boronic acids are used as reactants in the preparation of:
- Alkynylphenoxyacetic acids as DP2 receptor antagonists for the treatment of allergic inflammatory diseases
- Tetrahydrobenzothiophenes as conformationally restricted enol-mimic inhibitors of type II dehydroquinase via Paal-Knorr synthesis involving Suzuki coupling
- Highly substituted benzannulated cyclooctanol derivatives by samarium diiodide-mediated cyclization
- Stereospecific dienes via nickel-catalyzed three-component reductive coupling with alkynes and enones
DPEDA-Derived Scaffold
1,2-Diphenylethylenediamine (DPEDA) is a chiral scaffold used to construct organocatalysts and ligands for enantioselective organic reactions . DPEDA exists in two enantiomeric forms: (+)-(1R,2R)-DPEDA and (–)-(1S,2S)-DPEDA . DPEDA derivatives are used in hydrogen-bond donor (HBD) organocatalysts for asymmetric synthesis and in chiral silica-based materials for chromatography, as well as in pharmaceutical compound design . DPEDA scaffolds provide a well-defined, conformationally restrained environment, which is advantageous in the preparation of synthetic anion transporters and in enantioselective organic reactions .
Mechanism of Action
The mechanism of action of (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Chain Length | pKa* | Solubility (LogP) | Key Applications |
|---|---|---|---|---|---|
| Phenylboronic acid | Phenyl | Short | ~8.7–9.5 | Low (hydrophobic) | Diagnostics, materials |
| 3-AcPBA | Acetylphenyl | Short | >10 | Moderate | Glucose sensing |
| Phenanthren-9-yl boronic acid | Polycyclic aromatic | N/A | ~8.5–9.0 | Very low | Anticancer (IC50: 0.225 µM) |
| 6-Hydroxynaphthalen-2-yl boronic acid | Hydroxynaphthyl | N/A | ~8.0–8.5 | Moderate | Anticancer (IC50: 0.197 µM) |
| (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid | Diphenyl, octenyl (E-configuration) | Long | Estimated: 8.0–8.8 | Predicted: High (LogP >3) | Hypothesized: Drug delivery, materials |
Key Observations :
- pKa : The diphenyl and octenyl groups in the target compound may lower its pKa compared to phenylboronic acid (pKa ~8.7–9.5) due to steric and electronic effects. Stabilization of the boronate form is influenced by through-space interactions of aromatic substituents .
- Solubility : The extended alkyl chain likely increases lipophilicity (LogP >3), contrasting with hydrophilic derivatives like 6-hydroxynaphthalen-2-yl boronic acid. However, excessive hydrophobicity may limit aqueous solubility, as seen in precipitating compounds like pyren-1-yl boronic acid .
Table 2: Antiproliferative Activity of Selected Boronic Acids
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Phenanthren-9-yl boronic acid | 0.225 | 4T1 breast cancer | Caspase activation, apoptosis |
| 6-Hydroxynaphthalen-2-yl boronic acid | 0.197 | 4T1 breast cancer | ROS induction, DNA damage |
| Bortezomib | 0.005–0.02 | Multiple myeloma | Proteasome inhibition |
| This compound | Not tested | N/A | Hypothesized: Membrane interaction, kinase inhibition |
Key Observations :
- The target compound’s extended alkyl chain may enhance membrane permeability, but its bulky substituents could hinder binding to proteasomes or serine hydrolases, unlike bortezomib .
- Structural analogs like phenanthren-9-yl boronic acid achieve sub-micromolar IC50 values, suggesting that aromaticity and planarity are critical for cytotoxicity .
Table 3: Functional Properties in Material Design
| Compound | Binding Affinity (Kd, mM) | Ligand Density (mmol/g) | Application Example |
|---|---|---|---|
| 4-MCPBA | 1.2 (glucose) | N/A | Glucose-responsive hydrogels |
| Azobenzene boronic acid (Z-isomer) | 0.05–0.1 (diols) | N/A | Light-tunable hydrogels |
| AG-alkyne@polymer-pBA | N/A | 0.057 | Cryogel chromatography |
| This compound | Hypothesized: 0.5–2.0 | Predicted: 0.03–0.06 | Potential: Drug-eluting polymers |
Key Observations :
- The target compound’s phenyl groups may enhance π-π stacking in polymers, but its long alkyl chain could reduce ligand density compared to AG-alkyne@polymer-pBA (0.057 mmol/g) .
Q & A
Q. What are the key challenges in characterizing (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid using mass spectrometry, and how can they be methodologically addressed?
Boronic acids often undergo dehydration/trimerization to form boroxines, complicating MS analysis due to multiple adducts or fragmentation patterns . To mitigate this, derivatization with diols (e.g., pinacol or 2,5-dihydroxybenzoic acid) forms stable boronic esters, which suppress trimerization and enhance ionization efficiency. On-plate esterification using DHB as both matrix and derivatizing agent simplifies MALDI-MS workflows for peptide boronic acids .
Q. How does the boronic acid moiety influence solubility in organic solvents, and what experimental strategies mitigate solubility issues?
Boronic acids exhibit variable solubility due to equilibrium between free acid and boroxine forms, influenced by solvent polarity and moisture . Anhydrous conditions or pre-derivatization with diols (e.g., neopentyl glycol) improves solubility. Dynamic solubility studies using thermogravimetric analysis (TGA) can identify optimal solvents and storage conditions .
Q. What synthetic routes are employed to introduce boronic acid groups into stilbene frameworks like this compound?
Suzuki-Miyaura cross-coupling is a common method, where aryl halides react with boronic acid precursors. For stilbene derivatives, Heck coupling or Wittig reactions may precede boronation. Computational design (e.g., DFT) optimizes reaction conditions to preserve stereochemistry (e.g., E-configuration) .
Q. Which analytical techniques are suitable for quantifying trace genotoxic impurities in formulations containing this compound?
LC-MS/MS with selective ion monitoring (SIM) is preferred for detecting impurities like methyl phenyl boronic acid at sub-ppm levels. Method validation per ICH guidelines ensures sensitivity (LOD < 0.1 ppm), precision (RSD < 5%), and robustness against matrix effects .
Advanced Research Questions
Q. How can non-specific interactions be minimized when using this compound in glycoprotein capture studies?
Secondary interactions (e.g., hydrophobic or electrostatic) reduce selectivity. Systematic comparison of buffer systems (e.g., phosphate vs. Tris) and ionic strength adjustments can suppress non-specific binding. Validate selectivity using non-glycosylated protein controls (e.g., RNase A vs. glycosylated RNase B) .
Q. What computational approaches predict the thermal stability and decomposition pathways of this boronic acid?
Benson group additivity methods, extended to organoboron compounds, estimate enthalpy of formation (ΔHf) and decomposition thresholds. Coupled with TGA-DSC, these models identify degradation products (e.g., boroxines) and optimize storage temperatures .
Q. How does photoisomerization modulate boronic acid-diol binding for stimuli-responsive materials?
Azobenzene-modified boronic acids enable reversible binding via light-induced E/Z isomerization. Red light (≥600 nm) shifts equilibria toward Z-isomers, enhancing diol affinity by 20-fold. Applications include photo-tunable hydrogels for drug release .
Q. What structure-activity relationships (SAR) explain the antitubulin activity of boronic acid-modified stilbenes?
Substitution of hydroxyl groups with boronic acid (e.g., compound 13c) enhances tubulin polymerization inhibition (IC50 = 21–22 μM) and apoptosis induction. Carboxylic acid analogs lack activity, highlighting boron’s role in stabilizing β-tubulin interactions .
Q. How do buffer pH and composition affect glycoprotein binding affinity and selectivity?
At pH > pKa (e.g., 7.6 for boronic acids), deprotonation enhances diol binding. Fluorescence titration with fructose (Ka = 150 × 10² M⁻¹) under varying pH and salt conditions quantifies affinity changes. Competitive assays with alizarin red S validate specificity .
Q. What methodologies optimize diol-binding affinity for sensor applications?
Ranking diol affinities via ARS assays identifies optimal partners (e.g., pinacol > 2,3-butanediol). Oxidation studies correlate diol stability (t½ = 5–27 min) with clogP, guiding design of boronic esters for ROS-responsive systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
